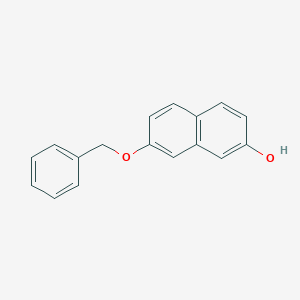

7-(Benzyloxy)-2-naphthol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthol derivatives, including 7-(Benzyloxy)-2-naphthol, often involves strategies like cycloaddition reactions and C-H activation. For instance, naphthols can be synthesized via Ru(ii)-catalyzed C-H activation of aryl nitrones and intermolecular [3+3] annulation with α-diazo sulfonyl ketones under redox-neutral conditions, with α-diazo sulfonyl ketones acting as a three-carbon component in the reaction (Kong, Han, & Li, 2019).

Molecular Structure Analysis

The molecular structure of 7-(Benzyloxy)-2-naphthol and its derivatives can be elucidated using X-ray diffraction data, showcasing the compound’s crystalline nature and providing insights into its molecular alignments and non-covalent bonding interactions (Ogata, Nagasawa, Yonezawa, & Okamoto, 2017).

Chemical Reactions and Properties

The reactivity of 7-(Benzyloxy)-2-naphthol is highlighted through its involvement in various chemical reactions. For example, the compound can participate in oxidative coupling reactions, which are crucial for synthesizing biologically active molecules and complex organic frameworks (Mak, 2004).

Applications De Recherche Scientifique

1. Antioxidant, Antimicrobial, and Anti-inflammatory Applications

- Summary of Application: This compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .

- Methods of Application: The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The antioxidant ability of the compounds was examined by DPPH and ABTS assays, while the antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results or Outcomes: The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

2. Synthesis of Novel Chalcones Derivatives

- Summary of Application: This compound has been used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application: The chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde .

- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were also screened for antimicrobial activity .

3. Anticancer Activity

- Summary of Application: This compound has been used in the synthesis of novel phenanthridine derivatives, which have shown anticancer activity .

- Methods of Application: The active compounds were synthesized with the presence of the N-methyl quaternary nitrogen and 7-benzyloxy substitution .

- Results or Outcomes: The active compounds caused cell-cycle arrest in cancer cells, increased levels of p53 protein, and caused apoptosis-specific fragmentation of PARP-1 .

4. Cholinesterases and Monoamine Oxidase B Inhibitors

- Summary of Application: This compound has been used in the synthesis of 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones, which have been investigated as potential multi-target inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) for potential use as anti-Alzheimer molecules .

- Methods of Application: The compounds were synthesized starting from a previously reported potent MAO B inhibitor . Single-point modifications at the benzyloxy or at the basic moiety were studied .

- Results or Outcomes: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

5. Antimicrobial and Anti-inflammatory Activities

- Summary of Application: This compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antimicrobial and anti-inflammatory activities .

- Methods of Application: The compounds were synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

- Results or Outcomes: The ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .

6. Synthesis of Natural Homoisoflavonoids

- Summary of Application: This compound has been used in the synthesis of natural homoisoflavonoids containing either 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups .

- Methods of Application: The active compounds were synthesized via three or four linear steps from the known 4-chromenone .

- Results or Outcomes: This facile synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone .

Safety And Hazards

There is no specific information available on the safety and hazards of 7-(Benzyloxy)-2-naphthol. However, a related compound, Bibenzyl, may cause long-lasting harmful effects to aquatic life6.

Orientations Futures

There is no specific information available on the future directions of 7-(Benzyloxy)-2-naphthol. However, research on natural products containing benzofuran has remarkably increased during the past few decades7.

Propriétés

IUPAC Name |

7-phenylmethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBCQJKOYUSQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377154 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-2-naphthol | |

CAS RN |

118495-07-1 | |

| Record name | 7-(Benzyloxy)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

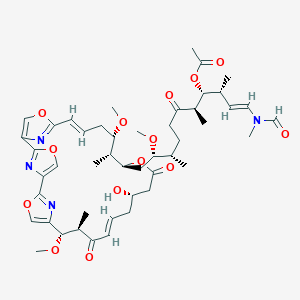

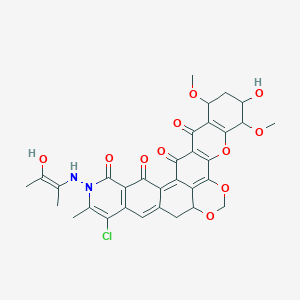

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

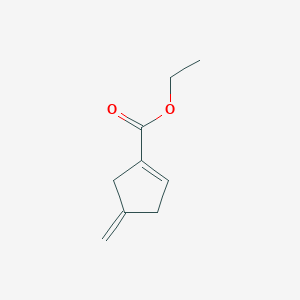

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

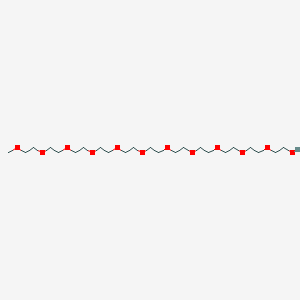

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)